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Compound Name: t-0201

CAS No.: 169679-53-2

Cat. No.: B1681854 Get Quote

Executive Summary & Mechanism of Action
T-0201 (also known as TA-0201) is a highly potent, orally active, non-peptide antagonist

targeting the Endothelin-A (ETA) receptor.[1][2][3] In the landscape of vascular therapeutics,

selectivity is the defining metric of safety. While Endothelin-1 (ET-1) acts on both ETA

(vasoconstriction/proliferation) and ETB (clearance/vasodilation) subtypes, the therapeutic goal

of T-0201 is to blockade the pathological ETA pathways while preserving the beneficial

clearance functions of ETB.

This guide details the experimental frameworks required to validate T-0201's cross-reactivity

profile. We move beyond simple IC50 lists to explore the causality of binding kinetics and the

rigorous protocols necessary to distinguish true selectivity from experimental noise.

The Molecular Logic of Selectivity
T-0201 functions via competitive antagonism.[1] Its structural sulfonamide moiety mimics the C-

terminal hexapeptide of ET-1, occupying the transmembrane binding pocket of the ETA

receptor. The critical cross-reactivity concern is not random off-target binding, but specifically

the ETB subtype, which shares significant sequence homology with ETA.

Pathway Visualization: T-0201 Intervention
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The following diagram illustrates the specific node of intervention within the Endothelin

signaling cascade, highlighting the divergence between ETA and ETB pathways.
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Figure 1: Mechanism of T-0201 selective blockade at the ETA receptor, preventing

vasoconstriction while sparing ETB-mediated clearance pathways.
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Primary Cross-Reactivity: The Subtype Challenge
(ETA vs. ETB)
The most rigorous test for T-0201 is distinguishing between the A and B subtypes of the

endothelin receptor. A "selective" label requires a selectivity ratio of >1,000-fold to ensure

clinical safety (avoiding retention of ET-1 by blocking clearance receptors).

Comparative Performance Data
The following data aggregates pivotal binding studies comparing T-0201 against non-selective

alternatives (like Bosentan) and endogenous ligands.

Compound Target
Ki (nM) -
ETA

Ki (nM) -
ETB

Selectivity
Ratio
(ETA/ETB)

Clinical
Implication

T-0201
ETA

Antagonist
0.015 ± 0.004 41 ± 21 ~2,700

Highly

Selective

Bosentan
Dual

Antagonist
4.7 95 ~20

Mixed

Blockade

ET-1 Agonist 0.05 0.06 ~1
Non-selective

Activation

Data Source: Hoshino et al., J Pharmacol Exp Ther (1998) [1]

Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the affinity constant (Ki) of T-0201 for human cloned ETA and ETB

receptors.[1] Why this works: This assay isolates the binding event from downstream signaling,

providing a pure thermodynamic measure of cross-reactivity.

Methodology:

Receptor Source: Prepare membranes from CHO (Chinese Hamster Ovary) cells stably

expressing human recombinant ETA and ETB receptors.
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Expert Insight: Do not use native tissue for primary Ki determination as receptor density

varies. Use cloned receptors for consistent Bmax.

Ligand: Use [125I]-Endothelin-1 (specific activity ~2000 Ci/mmol).

Incubation:

Mix membrane suspension (10 µg protein) with 20 pM [125I]-ET-1.

Add T-0201 at increasing concentrations (

to

M).

Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA (critical to prevent T-0201 sticking to

plastics) and protease inhibitors.

Equilibrium: Incubate for 2 hours at 25°C.

Separation: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3%

polyethylenimine (reduces non-specific binding).

Analysis: Measure radioactivity via gamma counter. Calculate IC50 and convert to Ki using

the Cheng-Prusoff equation.

Validation Criteria:

Specific binding must exceed 85% of total binding.

Hill slope should be near -1.0 (indicating competitive inhibition at a single site).

Secondary Cross-Reactivity: The Safety Screen (Off-
Target GPCRs)
Once subtype selectivity is established, T-0201 must be screened against a panel of

physiologically relevant receptors to ensure it does not induce off-target hypertension or

toxicity.
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Key Targets of Concern
Angiotensin II Receptors (AT1): Often co-expressed with ETA in vasculature. Cross-reactivity

here would alter blood pressure management strategies.

CGRP Receptors: Involved in vasodilation; inadvertent blockade could worsen hypertension.

Bradykinin Receptors: Involved in inflammation/pain.

Protocol 2: High-Throughput Fluorescence Screening
(FLIPR)
Objective: Functional exclusion of off-target GPCR activity. Why this works: Binding does not

always equal activation. A functional calcium-flux assay confirms that T-0201 is "silent" on

these receptors.

Methodology:

Cell Panel: HEK293 cells expressing AT1, Bradykinin B2, and CGRP receptors.

Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 30 minutes.

Challenge:

Agonist Mode: Inject T-0201 (10 µM) alone. Expectation: No Ca2+ spike.

Antagonist Mode: Inject T-0201 (10 µM) followed by the specific agonist (e.g., Angiotensin

II). Expectation: Normal Ca2+ spike (no inhibition).

Readout: Real-time fluorescence monitoring using a FLIPR (Fluorometric Imaging Plate

Reader).

Experimental Workflow Diagram The following flowchart outlines the logic gate for clearing T-
0201 through cross-reactivity studies.
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Tier 1: Subtype Selectivity

Tier 2: Safety Pharmacology
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Figure 2: Step-wise screening cascade for validating T-0201 specificity.

Functional Tissue Verification (Organ Bath)
Binding affinity (Ki) is theoretical; tissue response is physiological. The "Gold Standard" for

confirming lack of cross-reactivity is the Isolated Tissue Bioassay.

Protocol 3: Rabbit Pulmonary Artery vs. Trachea
Rabbit Pulmonary Artery (ETA Dominant): T-0201 should shift the ET-1 dose-response curve

to the right (Schild analysis), indicating antagonism.

Rabbit Trachea (ETB Dominant): T-0201 should show minimal effect on Sarafotoxin S6c

(selective ETB agonist) induced contraction.

Results Interpretation: In isolated rabbit pulmonary artery, T-0201 yields a pA2 value of

approximately 5.7 to 7.0 (depending on conditions), confirming potent antagonism. Crucially, in

ETB-mediated tissues, concentrations up to 10 µM should fail to inhibit contraction, validating

the "functional silence" on the cross-reactive subtype [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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